N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in medicinal chemistry due to their wide range of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a related compound, ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate, it is a liquid at room temperature .Scientific Research Applications
Acetylcholinesterase Inhibitors
This compound is part of a class of molecules that have been explored for their potential as acetylcholinesterase inhibitors. For example, research on the synthesis of tacrine-tetrahydroisoquinoline hybrids demonstrates the exploration of chemical derivatives for inhibiting acetylcholinesterase, which is a target for Alzheimer's disease treatment. Such studies highlight the chemical's potential in developing treatments for neurodegenerative diseases (X. Ming, 2011).
Antifolate Thymidylate Synthase Inhibitors
Another significant application is in the domain of antifolate thymidylate synthase inhibitors. These compounds, including variants of the specified chemical, have been synthesized to test their efficacy as inhibitors of thymidylate synthase, a key enzyme for DNA synthesis in cancer cells. This research aims at developing potential anticancer therapies, highlighting the compound's utility in oncology research (P. Marsham et al., 1989).
Antibacterial Agents
The structural analogs of the mentioned compound have been studied for their antibacterial properties. Synthesis and structure-activity relationship studies of different quinolone derivatives, including those with modifications inspired by the core structure of the compound, indicate their potential as novel antibacterial agents. These studies contribute to the ongoing search for new treatments against resistant bacterial infections (T. Miyamoto et al., 1990).
Multidrug Resistance Reversal
Furthermore, derivatives of this chemical scaffold have been evaluated for their ability to reverse multidrug resistance (MDR) in cancer treatments. The studies explore how modifications to the quinazoline structure can influence its ability to interact with P-glycoprotein, a key player in the MDR phenotype, thus enhancing the efficacy of chemotherapeutic agents (F. Hyafil et al., 1993).
Dye-Sensitized Solar Cells
Research on the compound's analogs has also extended to the field of renewable energy, specifically in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This work involves exploring the photophysical and electrochemical properties of related compounds, demonstrating the broad applicability of the chemical's core structure beyond biomedical research (Wenjun Wu et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3/c1-4-5-6-13-27-22(29)19-11-10-18(15-20(19)25-23(27)30)21(28)24-12-14-26-16(2)8-7-9-17(26)3/h10-11,15-17H,4-9,12-14H2,1-3H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYOHMMGLQCTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3C(CCCC3C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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